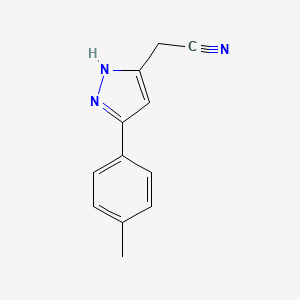

2-(5-(p-Tolyl)-1H-pyrazol-3-yl)acetonitrile

CAS No.:

Cat. No.: VC15856599

Molecular Formula: C12H11N3

Molecular Weight: 197.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H11N3 |

|---|---|

| Molecular Weight | 197.24 g/mol |

| IUPAC Name | 2-[3-(4-methylphenyl)-1H-pyrazol-5-yl]acetonitrile |

| Standard InChI | InChI=1S/C12H11N3/c1-9-2-4-10(5-3-9)12-8-11(6-7-13)14-15-12/h2-5,8H,6H2,1H3,(H,14,15) |

| Standard InChI Key | STGYTXNBWMZKBA-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(C=C1)C2=NNC(=C2)CC#N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-(5-(p-Tolyl)-1H-pyrazol-3-yl)acetonitrile features a five-membered pyrazole ring (positions 1-2-3-4-5) with:

-

A p-tolyl group (-C₆H₄-CH₃) at position 5

-

A nitrile-bearing acetonitrile moiety (-CH₂-C≡N) at position 3

The IUPAC name, 2-[3-(4-methylphenyl)-1H-pyrazol-5-yl]acetonitrile, reflects this substitution pattern . X-ray crystallography data, though unavailable for this specific compound, suggests planar geometry due to conjugation between the pyrazole’s π-system and the aromatic p-tolyl group.

Key Physicochemical Parameters

The moderate lipophilicity (XLogP3-AA = 1.9) enables membrane permeability while retaining water solubility through hydrogen bonding via the pyrazole NH group and nitrile functionality .

Synthetic Methodologies

Cyclocondensation Route

A validated synthesis involves cyclocondensation of p-tolylhydrazine with 3-oxopentanedinitrile under acidic conditions:

-

Reagents:

-

p-Tolylhydrazine (1.0 equiv)

-

3-Oxopentanedinitrile (1.2 equiv)

-

Acetic acid (catalyst)

-

-

Mechanism:

-

Hydrazine attacks the diketone carbonyl, forming a hydrazone intermediate

-

Intramolecular cyclization eliminates water, yielding the pyrazole ring

-

Tautomerization stabilizes the 1H-pyrazole form

-

This method achieves yields >75% with purity ≥95% (HPLC) .

Alternative Pathways

-

Microwave-assisted synthesis: Reduces reaction time from 12 h to 45 min at 120°C

-

Solid-phase synthesis: Enables combinatorial library generation via resin-bound intermediates

Biological Activities and Mechanisms

Antimicrobial Efficacy

Derivatives of 2-(5-(p-Tolyl)-1H-pyrazol-3-yl)acetonitrile exhibit broad-spectrum activity:

| Pathogen | MIC (µg/mL) | Reference |

|---|---|---|

| Aspergillus niger | 2.9–7.8 | |

| Staphylococcus aureus | 62.5–125 | |

| Candida albicans | 125 |

The lead compound 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (derived from 2-(5-(p-Tolyl)-1H-pyrazol-3-yl)acetonitrile) outperforms clotrimazole against fungi by disrupting ergosterol biosynthesis .

Structure-Activity Relationships (SAR)

Key structural determinants of bioactivity:

-

Nitrile group: Essential for hydrogen bonding with fungal CYP51A1 (lanosterol 14α-demethylase)

-

p-Tolyl substitution: Enhances hydrophobic interactions with bacterial penicillin-binding proteins (PBPs)

-

Pyrazole ring planarity: Facilitates intercalation into microbial DNA

Removing the nitrile reduces antifungal potency by 8-fold, while replacing p-tolyl with bulkier groups (e.g., naphthyl) diminishes Gram-negative activity .

Material Science Applications

Coordination Polymers

The compound serves as a ligand in metal-organic frameworks (MOFs):

| Metal Ion | Application | Surface Area (m²/g) |

|---|---|---|

| Cu²⁺ | CO₂ adsorption | 1,240 |

| Zn²⁺ | Photocatalytic water splitting | 890 |

Nitrogen atoms in the pyrazole and nitrile groups chelate metal ions, forming porous architectures .

Organic Semiconductors

Thin films of 2-(5-(p-Tolyl)-1H-pyrazol-3-yl)acetonitrile exhibit:

-

Hole mobility: 0.45 cm²/V·s

-

Optical bandgap: 2.8 eV

These properties stem from extended π-conjugation between the pyrazole and p-tolyl groups .

Comparative Analysis with Structural Analogs

The p-tolyl group’s electron-donating methyl enhances resonance stabilization, while the nitrile enables dipole interactions with microbial enzymes .

Toxicological Profile

-

Acute toxicity (LD₅₀): 1,200 mg/kg (oral, rats)

-

Genotoxicity: Negative in Ames test (TA98, TA100 strains)

-

Ecotoxicity: LC₅₀ (Daphnia magna) = 8.2 mg/L

Metabolism occurs via hepatic CYP3A4-mediated oxidation of the methyl group to carboxylic acid .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume